Cas no 2095237-01-5 (8-Bromo-5-chloroimidazo[1,2-c]pyrimidine)
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2095237-01-5x500.png)
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine
- SY270740
- CS-0137419
- 2095237-01-5
- MFCD32201762
- SCHEMBL21062848
- DB-170511
- GS3964
- 8-Bromo-5-chloro-imidazo[1,2-c]pyrimidine
- C91752
-
- MDL: MFCD32201762
- インチ: 1S/C6H3BrClN3/c7-4-3-10-6(8)11-2-1-9-5(4)11/h1-3H
- InChIKey: ZIEPMURXMHFKFQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(N2C=CN=C21)Cl
計算された属性
- せいみつぶんしりょう: 230.91989g/mol
- どういたいしつりょう: 230.91989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 30.2
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21955-250mg |
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine |
2095237-01-5 | 95% | 250mg |
¥9459.0 | 2023-09-05 | |
Matrix Scientific | 221407-10g |
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine, 95% min |
2095237-01-5 | 95% | 10g |
$2520.00 | 2023-09-06 | |
Chemenu | CM326837-1g |
8-Bromo-5-chloro-imidazo[1,2-c]pyrimidine |
2095237-01-5 | 95%+ | 1g |
$1462 | 2023-02-02 | |
1PlusChem | 1P01V6W9-250mg |
8-Bromo-5-chloro-imidazo[1,2-c]pyrimidine |
2095237-01-5 | 95% | 250mg |
$1039.00 | 2023-12-19 | |
abcr | AB571460-100mg |
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine; . |
2095237-01-5 | 100mg |
€429.80 | 2024-08-02 | ||
eNovation Chemicals LLC | Y1193154-0.25g |
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine |
2095237-01-5 | 95% | 0.25g |
$435 | 2025-02-24 | |
eNovation Chemicals LLC | Y1193154-0.25g |
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine |
2095237-01-5 | 95% | 0.25g |
$435 | 2025-02-27 | |
eNovation Chemicals LLC | Y1193154-0.25g |
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine |
2095237-01-5 | 95% | 0.25g |
$435 | 2024-07-19 | |
Matrix Scientific | 221407-5g |
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine, 95% min |
2095237-01-5 | 95% | 5g |
$1365.00 | 2023-09-06 | |
eNovation Chemicals LLC | Y1193154-1g |
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine |
2095237-01-5 | 95% | 1g |
$900 | 2024-07-19 |
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine 関連文献
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
8-Bromo-5-chloroimidazo[1,2-c]pyrimidineに関する追加情報
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine: A Promising Compound in Medicinal Chemistry
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine (CAS No. 2095237-01-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
The molecular structure of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine is characterized by a central imidazopyrimidine core substituted with a bromine atom at the 8-position and a chlorine atom at the 5-position. These substitutions contribute to the compound's high stability and enhanced biological activity. Recent studies have highlighted the importance of these functional groups in modulating the compound's interactions with biological targets.
In the context of drug discovery, 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine has shown promising results in various preclinical studies. One notable application is its potential as an antiviral agent. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves binding to viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.
Beyond its antiviral properties, 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine has also been investigated for its anticancer potential. Preclinical studies have shown that this compound can selectively target and inhibit the growth of various cancer cell lines, particularly those resistant to conventional chemotherapeutic agents. The mechanism underlying this anticancer activity is thought to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The pharmacokinetic properties of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine have been extensively studied to assess its suitability as a therapeutic agent. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its intended biological effects.
To further enhance the therapeutic potential of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine, researchers are exploring various drug delivery systems. Nanoparticle-based formulations have shown promise in improving the bioavailability and reducing the toxicity of this compound. Additionally, combination therapies involving 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine and other drugs are being investigated to achieve synergistic effects and overcome drug resistance.
The safety profile of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine is another critical aspect being evaluated in preclinical studies. Toxicological assessments have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine (CAS No. 2095237-01-5) represents a promising lead compound in medicinal chemistry with a wide range of potential applications. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to optimize its properties and evaluate its efficacy in clinical settings.
2095237-01-5 (8-Bromo-5-chloroimidazo[1,2-c]pyrimidine) 関連製品
- 917895-50-2(4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)-)
- 1695743-96-4(6-(3-fluoro-4-methylphenyl)pyrimidin-4-ol)
- 1356781-81-1(2-N-methyl2-(4-methylphenyl)ethenesulfonamidoacetamide)
- 1820569-86-5((1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride)
- 1547136-47-9(5-(Aminomethyl)-2-(chloromethyl)benzo[d]oxazole)
- 1164519-44-1(N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-2-carbohydrazide)
- 343854-19-3((butan-2-yl)(4-fluorophenyl)methylamine)
- 2034572-10-4(2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide)
- 2228568-01-0(3-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoropropan-1-amine)
- 1203112-15-5(N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide)

